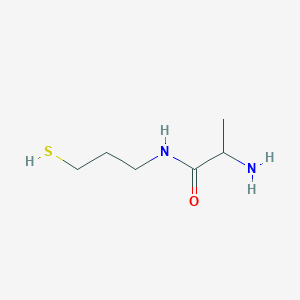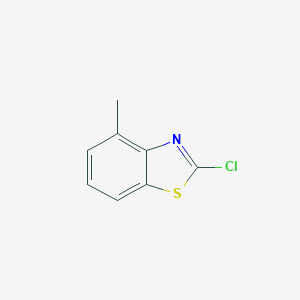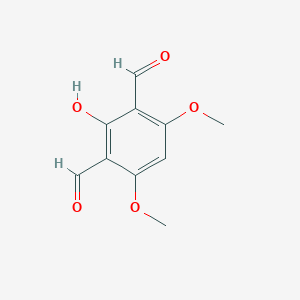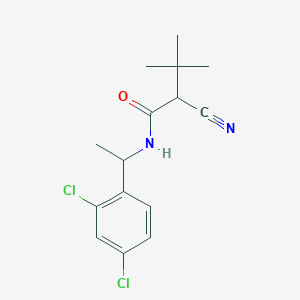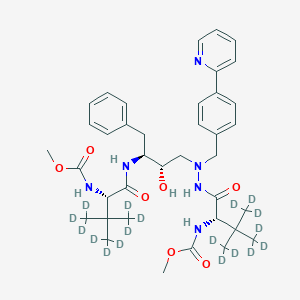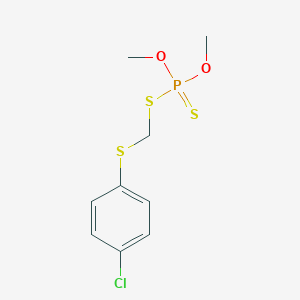
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, also known as IBP, is a synthetic compound that belongs to the pyrrole class of organic compounds. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its effects on the central nervous system, such as its ability to modulate the release of neurotransmitters and its interaction with ion channels and receptors.
Mécanisme D'action
The mechanism of action of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been shown to interact with the GABAA receptor, which is involved in the regulation of neurotransmitter release and the inhibition of neuronal activity. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of synaptic transmission.
Effets Biochimiques Et Physiologiques
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the reduction of inflammation and pain. It has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity, which allows for precise control over its effects. It also has a relatively long half-life, which allows for sustained effects over a longer period of time. However, 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, including the investigation of its potential therapeutic applications in the treatment of epilepsy, neuropathic pain, and other neurological disorders. Further studies are also needed to elucidate the mechanism of action of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone and to identify potential targets for drug development. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and purity of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, making it more accessible for scientific research.
Méthodes De Synthèse
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone can be synthesized using a variety of methods, including the reaction of isobutyraldehyde with pyrrole in the presence of an acid catalyst, and the reaction of isobutyryl chloride with pyrrole in the presence of a base catalyst. The yield of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Propriétés
Numéro CAS |
133611-44-6 |
|---|---|
Nom du produit |
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-[1-(2-methylpropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-11-5-4-10(7-11)9(3)12/h4-5,7-8H,6H2,1-3H3 |
Clé InChI |
FGFYNEXRFFGWIN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=CC(=C1)C(=O)C |
SMILES canonique |
CC(C)CN1C=CC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
